The compound Nc1nonc1C(=O)N\N=C1\c2ccccc2-c2nc3nonc3nc12 is a complex organic molecule belonging to the class of heterocyclic compounds, which are characterized by containing rings with atoms of at least two different elements. This specific compound features a variety of functional groups and structural motifs, making it of interest in various fields such as medicinal chemistry and material science.
This compound is derived from a series of synthetic pathways that involve reactions typical in organic chemistry, particularly those involving nitrogen-containing heterocycles. The exact source of this compound may not be readily available in common databases, but it can be synthesized through advanced organic synthesis techniques.
The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms within its cyclic structure. It may also be categorized under pharmaceutical intermediates or bioactive compounds, given its potential applications in drug development.
The synthesis of Nc1nonc1C(=O)N\N=C1\c2ccccc2-c2nc3nonc3nc12 typically involves multiple steps, including:
The molecular structure of Nc1nonc1C(=O)N\N=C1\c2ccccc2-c2nc3nonc3nc12 can be represented using various chemical drawing software to visualize its complex arrangement. The structure features:
The compound may undergo several types of chemical reactions:
The mechanism by which Nc1nonc1C(=O)N\N=C1\c2ccccc2-c2nc3nonc3nc12 exerts its effects (if applicable) involves:
Studies involving this compound would typically include:
Characterization techniques such as X-ray crystallography or IR spectroscopy can provide insights into the compound’s three-dimensional structure and functional group identification.
Nc1nonc1C(=O)N\N=C1\c2ccccc2-c2nc3nonc3nc12 has potential applications including:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: